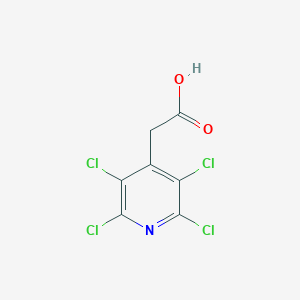![molecular formula C22H50BrNO3Si B12332690 1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide CAS No. 188904-87-2](/img/structure/B12332690.png)
1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide is a quaternary ammonium compound with a unique structure that combines an alkyl chain, a quaternary ammonium group, and a triethoxysilyl group. This compound is known for its surfactant properties and its ability to form stable films on various surfaces. It is used in a variety of applications, including as a surface modifier, antimicrobial agent, and in the synthesis of advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide typically involves the quaternization of N,N-dimethylundecylamine with 3-(triethoxysilyl)propyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for the efficient production of this compound .
化学反応の分析
Types of Reactions
1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanol groups.
Common Reagents and Conditions
Nucleophiles: Chloride, iodide, hydroxide
Hydrolysis Agents: Water, moisture
Condensation Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Major Products Formed
Substitution Products: Quaternary ammonium salts with different counterions
Hydrolysis Products: Silanol-containing compounds
Condensation Products: Siloxane networks and films
科学的研究の応用
1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a surface modifier to enhance the properties of materials such as silica, glass, and metals.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial coatings for medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. The triethoxysilyl group allows the compound to form stable films on surfaces, providing long-lasting antimicrobial protection .
類似化合物との比較
Similar Compounds
- 1-Dodecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride
- 1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride
Uniqueness
1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide is unique due to its specific combination of an alkyl chain, a quaternary ammonium group, and a triethoxysilyl group. This combination imparts both surfactant and film-forming properties, making it highly versatile for various applications. The presence of the triethoxysilyl group allows for strong adhesion to surfaces and the formation of stable siloxane networks, which is not commonly found in other similar compounds .
特性
CAS番号 |
188904-87-2 |
|---|---|
分子式 |
C22H50BrNO3Si |
分子量 |
484.6 g/mol |
IUPAC名 |
dimethyl-(3-triethoxysilylpropyl)-undecylazanium;bromide |
InChI |
InChI=1S/C22H50NO3Si.BrH/c1-7-11-12-13-14-15-16-17-18-20-23(5,6)21-19-22-27(24-8-2,25-9-3)26-10-4;/h7-22H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
ANIBYSQKCHYIRV-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


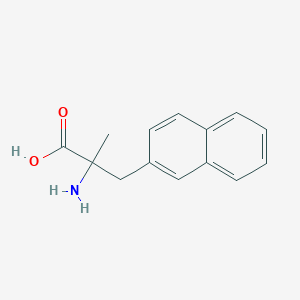
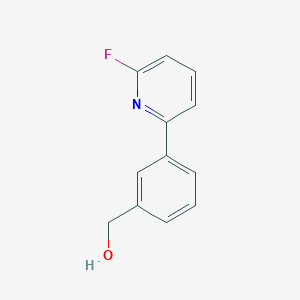
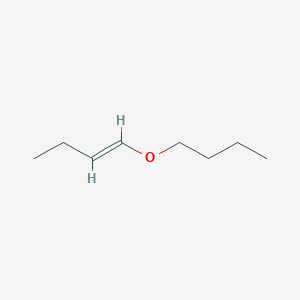

![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-fluoro-3,7-dihydro-](/img/structure/B12332657.png)
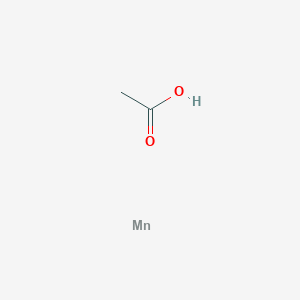
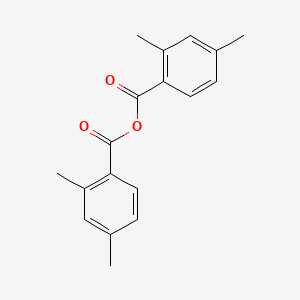

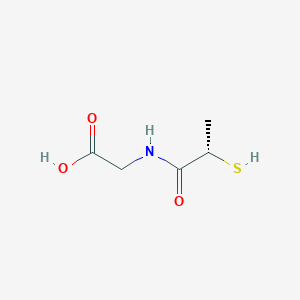
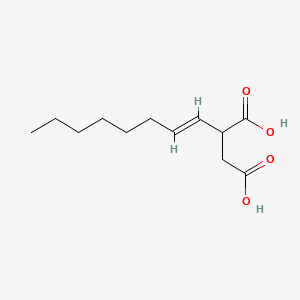
![5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12332679.png)
![(4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12332685.png)

